molecular formula C11H11ClN2OS B1595348 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 58125-40-9

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No. B1595348
CAS RN: 58125-40-9
M. Wt: 254.74 g/mol
InChI Key: XXINNDRXRUKLDT-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 58125-40-9 . It has a molecular weight of 255.75 .


Molecular Structure Analysis

The molecular formula of this compound is C11H11ClN2OS . The structure of this compound can be analyzed using various spectroscopic techniques, but specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 68.4±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 202.1±5.0 cm3 .

Scientific Research Applications

  • Scientific Field: Spectrofluorimetric Analysis

    • Application : 2-Cyanoacetamide, a similar compound, has been used in spectrofluorimetric methods for the determination of some antihistaminic H1 receptor antagonist drugs .
    • Results : The method allows for the determination of certain drugs, such as ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride .
  • Scientific Field: Enzyme Inhibition

    • Application : A compound with a similar structure has been suggested for further study as a possible 5-LOX inhibitor .
    • Results : The high binding energy for the compound suggests its potential as a 5-LOX inhibitor .
  • Scientific Field: Polymerization
    • Application : A similar compound, 2-Cyanobutan-2-yl, has been used in the polymerization of methacrylates and methacrylamides .
    • Results : The method allows for good molecular weight control and moderate polydispersities .
  • Scientific Field: Fluorometric Determination
    • Application : A similar compound, 2-Cyanoacetamide, has been used in fluorometric determination of 3,4-dihydroxyphenylalanine .
    • Results : The method allows for the determination of certain substances, such as 3,4-dihydroxyphenylalanine .

Future Directions

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as possible enzyme inhibitors .

properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-5-10(15)14-11-8(6-13)7-3-1-2-4-9(7)16-11/h1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINNDRXRUKLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350353
Record name 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

CAS RN

58125-40-9
Record name 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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